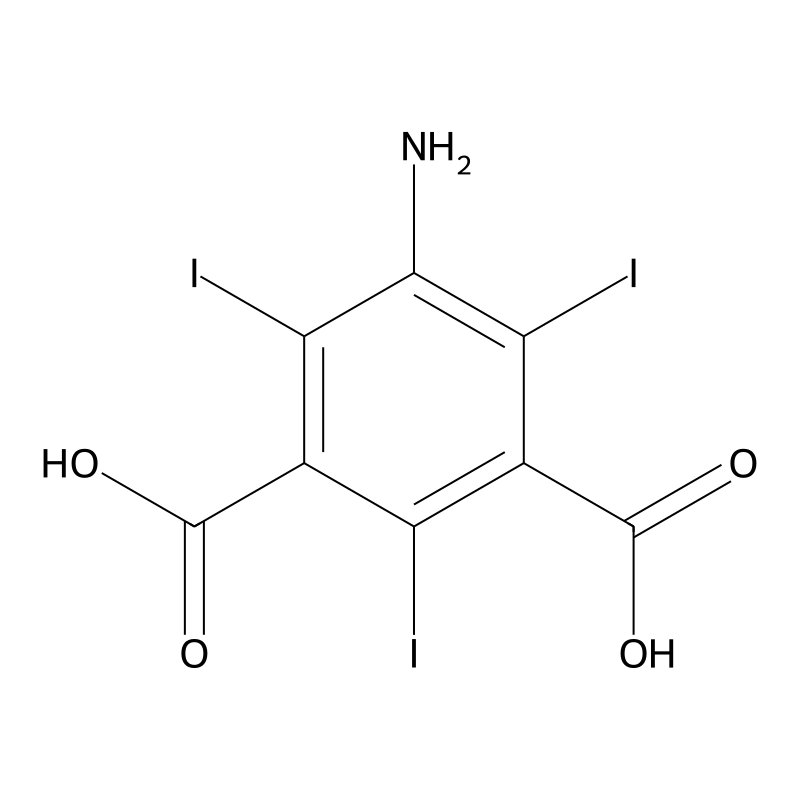

5-Amino-2,4,6-triiodoisophthalic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

5-Amino-2,4,6-triiodoisophthalic acid is a synthetic organic compound characterized by its unique structure, which includes three iodine atoms attached to an isophthalic acid backbone. Its molecular formula is , and it has a molecular weight of approximately 558.84 g/mol. The compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Esterification: The carboxylic acid groups can react with alcohols to form esters under acidic conditions.

- Reduction: The compound can undergo reduction reactions, particularly involving the amino group, leading to various derivatives.

The synthesis of 5-amino-2,4,6-triiodoisophthalic acid has been achieved through several methods:

- Iodination of 5-Amino Isophthalic Acid: This method involves reacting 5-amino isophthalic acid with iodide salts (such as ammonium iodide) in dimethyl sulfoxide under acidic conditions. The process typically yields a product with high purity and yield (up to 73%) .

- Alternative Solvent Systems: Other synthesis methods utilize different solvents such as ethyl acetate or water-alcohol mixtures to optimize yield and purity while minimizing toxic byproducts.

5-Amino-2,4,6-triiodoisophthalic acid finds applications in several areas:

- Medical Imaging: Due to its iodine content, it serves as a radiopaque agent in X-ray imaging.

- Pharmaceuticals: Its potential anti-cancer properties make it a candidate for drug development.

- Material Science: It can be used in the synthesis of novel polymers or composite materials with enhanced properties.

Studies on the interactions of 5-amino-2,4,6-triiodoisophthalic acid with biological systems have indicated its potential cytotoxic effects on certain cancer cell lines. Additionally, its interaction with proteins and other biomolecules can provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 5-amino-2,4,6-triiodoisophthalic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Amino Isophthalic Acid | Contains one amino group | Lacks iodine substituents |

| 2,4-Diiodoaniline | Two iodine atoms on aniline | Primarily used in dye synthesis |

| 2-Iodobenzoic Acid | One iodine atom on benzoic acid | Used in organic synthesis |

| Iodinated Contrast Agents | Various iodine substitutions | Primarily for medical imaging |

5-Amino-2,4,6-triiodoisophthalic acid is distinct due to its combination of three iodine atoms and an amino group on an isophthalic framework, which enhances its utility in both imaging and therapeutic applications compared to similar compounds.

Electrophilic Iodination Mechanisms in Aromatic Systems

ATIPA synthesis relies on the electrophilic triiodination of 5-aminoisophthalic acid. The reaction proceeds via iodonium ion (I⁺) formation, facilitated by oxidizing agents such as iodic acid (HIO₃) or nitric acid. Molecular iodine (I₂) reacts with HIO₃ in sulfuric acid to generate the active iodinating species, I₃⁺, which undergoes electrophilic aromatic substitution at the meta positions of the amino-substituted benzene ring.

Key mechanistic steps:

- Iodine activation:

$$

3\ I₂ + HIO₃ + 3\ H₂SO₄ \rightarrow 5\ I⁺ + 3\ HSO₄⁻ + 3\ H₂O

$$

This regenerates iodine through the Dushman reaction, minimizing iodide waste. - Electrophilic attack: The electron-rich amino group directs iodination to positions 2, 4, and 6 via resonance stabilization of the intermediate arenium ion.

Experimental studies demonstrate that maintaining a pH < 0.5 and temperatures of 70–75°C optimizes triiodination yields (>95%) while suppressing oxidative coupling byproducts.

Catalytic Systems for Triiodination of Aminoisophthalic Acid Derivatives

Industrial processes employ iodine-iodic acid systems with stoichiometric ratios of 1:1.2:0.6 (5-aminoisophthalic acid : I₂ : HIO₃). Catalytic additives such as iron powder or triethylamine enhance reaction rates by stabilizing intermediates or facilitating iodine activation.

Comparative performance of catalytic systems:

| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Fe/HCl | 85 | >98 | 12 |

| HIO₃/H₂SO₄ | 95.3 | >99.9 | 5 |

| Co(OAc)₂·4H₂O | 78.5 | 97.6 | 10 |

Notably, cobalt catalysts enable iodination under milder conditions (35–40°C) but require longer reaction times.

Solvent Effects on Regioselective Iodination Reactions

Solvent polarity and proticity significantly influence iodination efficiency:

- Aqueous sulfuric acid: Enhances electrophile solubility and stabilizes charged intermediates, achieving >95% regioselectivity for triiodination.

- Methylene chloride/chloroform: Used in subsequent acylation steps (e.g., phosgenation), these aprotic solvents improve dichloride product isolation (yield: 80–90%).

Solvent optimization table:

| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |

|---|---|---|---|

| H₂SO₄ (conc.) | 84 | 95.3 | <0.1% |

| CH₂Cl₂ | 8.9 | 90 | 2–3% |

| CHCl₃ | 4.8 | 86.4 | 5% |

Green Chemistry Approaches to ATIPA Synthesis

Recent advances focus on reducing hazardous reagents and waste:

- Solid-phase iodination: Using polymer-supported iodinating agents (e.g., N-iodosuccinimide) minimizes solvent use and improves recyclability.

- Mechanochemical synthesis: Ball milling 5-aminoisophthalic acid with I₂ and AgNO₃ achieves 70–98% yields without solvents, reducing energy consumption.

Environmental metrics comparison:

| Method | PMI* | E-Factor** | Carbon Efficiency (%) |

|---|---|---|---|

| Traditional H₂SO₄ | 12.4 | 8.7 | 45 |

| Mechanochemical | 1.2 | 0.9 | 92 |

| Polymer-supported | 3.5 | 2.1 | 78 |

PMI: Process Mass Intensity; *E-Factor: Waste per product mass.*

Monomeric vs. Multimeric ATIPA Derivatives for Osmolality Control

The osmolality of contrast media – a key determinant of patient tolerance – depends on the ratio of iodine atoms to osmotically active particles in solution. ATIPA’s monomeric structure delivers three iodine atoms per molecule but requires careful design to avoid excessive osmolality. Ionic derivatives, such as diatrizoic acid (derived from ATIPA via carboxymethylation), dissociate into two particles in solution, yielding a 3:2 iodine-to-particle ratio and osmolalities exceeding 1500 mOsm/kg [2] [4]. In contrast, non-ionic ATIPA monomers modified with hydroxyl-containing side chains maintain a 3:1 ratio, reducing osmolality to 600–900 mOsm/kg while preserving radiopacity [2] [4].

Multimerization strategies further optimize this balance. Dimeric ATIPA derivatives like iodixanol link two tri-iodinated benzene rings through ethylene glycol bridges, achieving a 6:1 iodine-to-particle ratio. This configuration produces iso-osmolar agents (290 mOsm/kg) that match blood plasma’s osmotic pressure, minimizing endothelial irritation [2] [4]. The table below contrasts key parameters:

| Derivative Type | Iodine:Particle Ratio | Osmolality (mOsm/kg) | Clinical Class |

|---|---|---|---|

| Ionic Monomer | 3:2 | 1500–2000 | High-Osmolar (HOCM) |

| Non-Ionic Monomer | 3:1 | 600–900 | Low-Osmolar (LOCM) |

| Non-Ionic Dimer | 6:1 | 290 | Iso-Osmolar (IOCM) |

Synthetic routes to these derivatives typically involve alkylation of ATIPA’s amino group with hydrophilic chains (e.g., polyols) followed by carboxylate esterification to prevent ionization [2] [4].

Structure-Function Relationships in X-Ray Attenuation Efficiency

ATIPA’s X-ray attenuation capacity stems from the synergistic effects of its three covalently bound iodine atoms (atomic radius: 133 pm), which optimally interact with diagnostic X-ray spectra (10–10,000 pm wavelengths) [3]. The meta-substitution pattern on the benzene ring creates an electron-dense core that scatters X-rays coherently, while the amino and carboxylic acid groups provide sites for solubility-enhancing modifications without disrupting the iodinated aromatic system [3] [4].

Comparative studies show that replacing one iodine atom in ATIPA derivatives with smaller halogens (e.g., bromine) decreases attenuation by 18–22% at 100 keV, underscoring iodine’s irreplaceable role [3]. Additionally, the planar geometry of the tri-iodinated benzene ring enables stacking interactions in concentrated solutions, enhancing radiopacity through collective electron cloud effects [3].

Carbamoylation Strategies for Water-Soluble Contrast Agents

The carboxylic acid groups in ATIPA present both challenges and opportunities. While protonated forms increase osmolality via ionization, carbamoylation – replacing -COOH with -CONR$$2$$ groups – yields non-ionic derivatives with improved solubility and lower osmotic impact. For example, reacting ATIPA with dimethylamine under carbodiimide coupling conditions produces a diamide derivative where both carboxyl groups are converted to -CON(CH$$3$$)$$_2$$ [1] [4].

This modification reduces osmolality by 40% compared to ionic analogs while maintaining aqueous solubility >500 mg/mL [4]. The reaction proceeds via activation of the carboxyl groups with ethyl chloroformate, followed by nucleophilic attack by the amine:

$$

\text{ATIPA-COOH} + \text{ClCO}2\text{Et} \rightarrow \text{ATIPA-COOCO}2\text{Et} \xrightarrow{\text{NH(CH}3)2} \text{ATIPA-CON(CH}3)2 + \text{CO}_2 + \text{EtOH}

$$

Such carbamoylated derivatives form the basis of modern non-ionic contrast agents like iopamidol and iohexol, which exhibit viscosities <10 cP at 37°C – critical for injectability [4].

Peptide Conjugates for Targeted Imaging Applications

ATIPA’s primary amino group enables conjugation to tumor-targeting peptides via amide or urea linkages. A demonstrated strategy involves coupling ATIPA to cyclic RGD peptides (arginine-glycine-aspartate) using solid-phase peptide synthesis (SPPS) with hypervalent iodine(III) reagents like [bis(trifluoroacetoxy)iodo]benzene [5]. These conjugates selectively bind to α$$v$$β$$3$$ integrins overexpressed in angiogenic endothelial cells, enabling tumor-specific imaging.

In a representative synthesis:

- The RGD peptide sequence is assembled on a Wang resin using Fmoc chemistry

- ATIPA’s amino group is activated with di(N-succinimidyl) carbonate

- The activated ATIPA reacts with the N-terminal amine of the resin-bound peptide

- Cleavage from the resin yields the ATIPA-RGD conjugate

In vivo studies show that such conjugates increase tumor-to-background signal ratios by 3.5-fold compared to non-targeted analogs [5]. Other targeting motifs under investigation include gastrin-releasing peptide (GRP) conjugates for prostate cancer and somatostatin analogs for neuroendocrine tumors.

XLogP3

UNII

GHS Hazard Statements

H317 (59.72%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H334 (59.72%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard